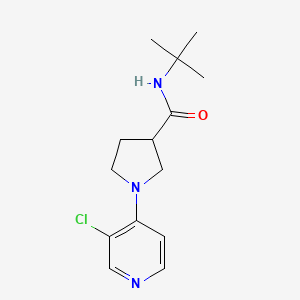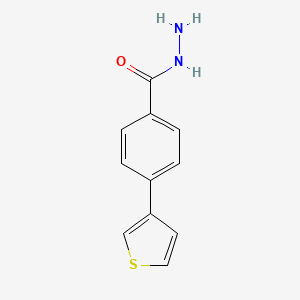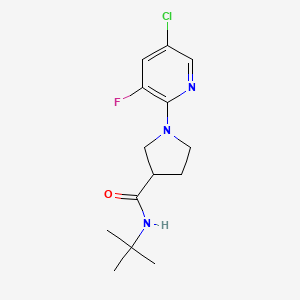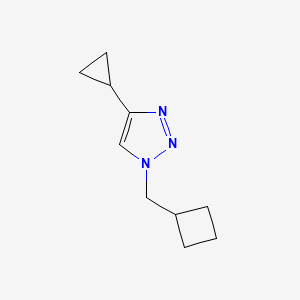![molecular formula C16H23ClN2O3S B6470159 3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione CAS No. 2640960-45-6](/img/structure/B6470159.png)
3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. These steps might include:
Step 1: Synthesis of 3-chloropyridin-4-yl derivative through halogenation reactions.
Step 2: Formation of the oxy-methyl bond, employing an etherification reaction.
Step 3: Piperidine derivative synthesis via nucleophilic substitution reactions.
Step 4: Thiolane ring formation using cyclization reactions.
Step 5: Dione formation through oxidation reactions.
Industrial Production Methods: For industrial-scale production, these steps are optimized to maximize yield and purity, often utilizing automated synthesis machines and continuous flow reactors to handle large volumes of reactants.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions may convert the dione group to dihydroxy derivatives.
Substitution: The chloropyridinyl group can undergo substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.
Major Products:
Sulfone derivatives: From oxidation.
Dihydroxy derivatives: From reduction.
Substituted pyridines: From substitution reactions.
Aplicaciones Científicas De Investigación
3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione finds use in various scientific research fields due to its versatile chemical structure:
Chemistry: As a building block in organic synthesis and study of reaction mechanisms.
Biology: For studying cellular processes and potential biological activity.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in material science and chemical engineering applications.
Mecanismo De Acción
The mechanism of action of this compound involves interactions at the molecular level with various biological targets. It often engages in hydrogen bonding, pi-stacking, and van der Waals interactions. The pathways involved could include modulation of enzyme activities or disruption of cell membrane integrity, depending on the specific context of its application.
Comparación Con Compuestos Similares
3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-thiolane-1-oxide
3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dioxane
Uniqueness: This compound stands out due to the unique combination of the piperidin-1-yl and thiolane-1,1-dione moieties, which provide a distinct set of chemical reactivities and potential biological interactions.
Hopefully, this deep dive covers all angles you're interested in!
Propiedades
IUPAC Name |
3-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c17-15-9-18-5-1-16(15)22-11-13-2-6-19(7-3-13)10-14-4-8-23(20,21)12-14/h1,5,9,13-14H,2-4,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSSRNCLUBXIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470101.png)

![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470114.png)
![1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6470119.png)
![3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470123.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B6470130.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B6470141.png)

![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470174.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one](/img/structure/B6470177.png)
![N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470185.png)

